molecular formula C13H15NO5S B1403973 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid CAS No. 1349199-54-7

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Cat. No.: B1403973
CAS No.: 1349199-54-7
M. Wt: 297.33 g/mol
InChI Key: WPOQGJLNKLKXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tosyl-2-oxa-6-azaspiro[33]heptane-1-carboxylic acid is a synthetic organic compound with the molecular formula C13H15NO5S It is characterized by a spirocyclic structure containing an oxazolidine ring fused to a cyclopropane ring, with a tosyl group attached to the nitrogen atom and a carboxylic acid group at the spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized by reacting an appropriate oxazolidine precursor with a cyclopropane derivative under basic conditions. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization reaction.

  • Introduction of the Tosyl Group: : The tosyl group is introduced by reacting the spirocyclic intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the tosylated product.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved by treating the tosylated spirocyclic compound with carbon dioxide under high pressure and temperature, often in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization and tosylation steps, as well as the development of more efficient catalysts for the carboxylation reaction.

Chemical Reactions Analysis

Types of Reactions

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the tosyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor for the preparation of various functionalized derivatives.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. Additionally, the spirocyclic structure may enhance binding affinity and specificity through steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Lacks the tosyl and carboxylic acid groups, making it less reactive in certain chemical reactions.

    6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: Lacks the carboxylic acid group, which may limit its applications in certain fields.

    2-Oxa-6-azaspiro[3.3]heptane oxalate: Contains an oxalate group instead of a carboxylic acid group, which may alter its reactivity and solubility.

Uniqueness

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid is unique due to the presence of both the tosyl and carboxylic acid groups, which confer distinct reactivity and potential applications. The combination of these functional groups with the spirocyclic structure makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-9-2-4-10(5-3-9)20(17,18)14-6-13(7-14)8-19-11(13)12(15)16/h2-5,11H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOQGJLNKLKXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857182
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-54-7
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 2
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 4
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 5
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 6
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.